1-(2-chloro-6-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by its complex structure, which includes a benzodiazole core substituted with various functional groups. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling reactions such as Suzuki-Miyaura coupling to link the various substituents to the benzodiazole core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
- 1-[(2-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
- 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(4-hydroxyphenoxy)methyl]-1H-1,3-benzodiazole
Comparison: 1-[(2-chloro-6-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Properties
Molecular Formula |
C22H18ClFN2O2 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C22H18ClFN2O2/c1-27-15-9-11-16(12-10-15)28-14-22-25-20-7-2-3-8-21(20)26(22)13-17-18(23)5-4-6-19(17)24/h2-12H,13-14H2,1H3 |
InChI Key |
NOKPPAZZKNHKSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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